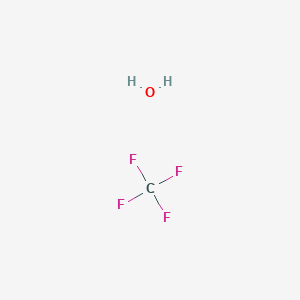
Carbon tetrafluoride water
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbon tetrafluoride, also known as tetrafluoromethane, is a colorless, odorless gas with the chemical formula CF₄. It is the simplest perfluorocarbon and is known for its high stability due to the strong carbon-fluorine bonds. Carbon tetrafluoride is used in various industrial applications, including as a refrigerant and in electronics microfabrication .
准备方法
Synthetic Routes and Reaction Conditions
Carbon tetrafluoride can be synthesized through several methods:
Fluorination of Carbon Dioxide, Carbon Monoxide, or Phosgene: This method involves the reaction of these compounds with sulfur tetrafluoride.
Reaction with Hydrogen Fluoride: Commercially, carbon tetrafluoride is produced by reacting hydrogen fluoride with dichlorodifluoromethane or chlorotrifluoromethane.
Electrolysis of Metal Fluorides: Another method involves the electrolysis of metal fluorides using a carbon electrode.
Industrial Production Methods
In industrial settings, carbon tetrafluoride is primarily produced by the reaction of hydrogen fluoride with dichlorodifluoromethane or chlorotrifluoromethane. This process is efficient and yields high-purity carbon tetrafluoride .
化学反应分析
Types of Reactions
Carbon tetrafluoride is highly stable and inert due to the strong carbon-fluorine bonds. it can undergo the following reactions:
Thermal Decomposition: When heated, carbon tetrafluoride decomposes to produce toxic gases such as carbonyl fluoride and carbon monoxide.
Combustion: In the presence of water, combustion of carbon tetrafluoride yields hydrogen fluoride.
Common Reagents and Conditions
Thermal Decomposition: Requires high temperatures.
Combustion: Requires the presence of water.
Major Products Formed
Thermal Decomposition: Carbonyl fluoride and carbon monoxide.
Combustion: Hydrogen fluoride.
科学研究应用
Carbon tetrafluoride has several scientific research applications:
Electronics Microfabrication: Used as a plasma etchant for silicon, silicon dioxide, and silicon nitride.
Neutron Detectors: Utilized in neutron detection technology.
Refrigerants: Employed in low-temperature refrigeration due to its stability and non-flammability.
作用机制
The effects of carbon tetrafluoride are primarily due to its strong carbon-fluorine bonds. These bonds provide the compound with high stability and resistance to chemical reactions. The molecular targets and pathways involved in its applications, such as in plasma etching, are related to its ability to form stable fluorine radicals that interact with silicon-based materials .
相似化合物的比较
Similar Compounds
Tetrachloromethane (Carbon Tetrachloride): Similar in structure but contains chlorine atoms instead of fluorine.
Tetrabromomethane: Contains bromine atoms instead of fluorine.
Tetraiodomethane: Contains iodine atoms instead of fluorine.
Uniqueness
Carbon tetrafluoride is unique due to its high bond strength and stability, which are attributed to the carbon-fluorine bonds. This makes it more stable and less reactive compared to its chlorinated, brominated, and iodinated counterparts .
属性
CAS 编号 |
20615-97-8 |
|---|---|
分子式 |
CH2F4O |
分子量 |
106.020 g/mol |
IUPAC 名称 |
tetrafluoromethane;hydrate |
InChI |
InChI=1S/CF4.H2O/c2-1(3,4)5;/h;1H2 |
InChI 键 |
SQSHUFGUDWFGOX-UHFFFAOYSA-N |
规范 SMILES |
C(F)(F)(F)F.O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



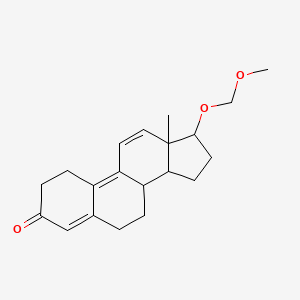




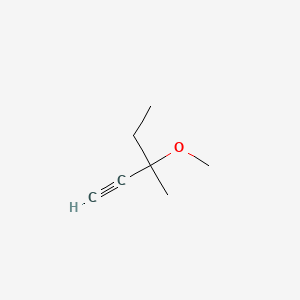


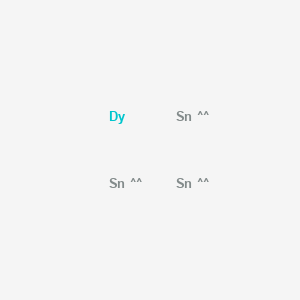
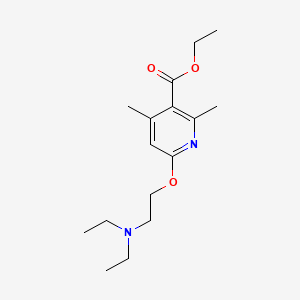
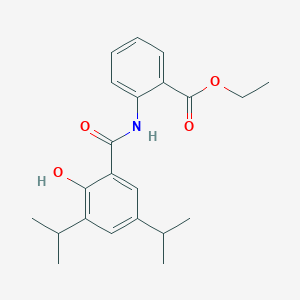
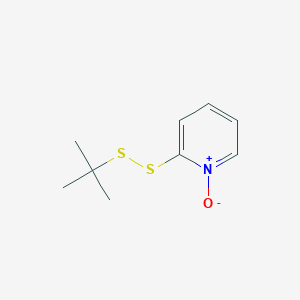
![2-[2-(4-Methoxyphenyl)-2-oxoethyl]benzonitrile](/img/structure/B14708679.png)
